2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Descripción

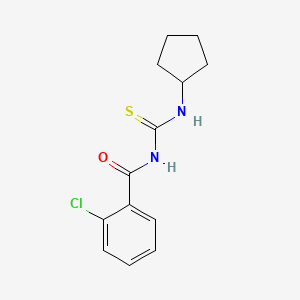

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-N-(cyclopentylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2OS/c14-11-8-4-3-7-10(11)12(17)16-13(18)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCUKQMIVLBDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101217805 |

Source

|

| Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301226-26-6 |

Source

|

| Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301226-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[(cyclopentylamino)thioxomethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Executive Summary

This guide details the synthetic pathway for 2-chloro-N-(cyclopentylcarbamothioyl)benzamide (also known as N-(2-chlorobenzoyl)-N'-cyclopentylthiourea). This compound belongs to the class of acyl thioureas , a scaffold highly valued in medicinal chemistry for its ability to coordinate metals and inhibit urease activity.

The synthesis utilizes a robust nucleophilic acyl substitution-addition sequence . The core strategy involves the in situ generation of a highly reactive 2-chlorobenzoyl isothiocyanate intermediate, followed by nucleophilic attack by cyclopentylamine . This guide presents two validated protocols: a standard homogeneous method using acetone and a Phase Transfer Catalysis (PTC) method using PEG-400 for higher purity profiles.

Retrosynthetic Analysis & Pathway Logic

To design a self-validating protocol, we must first understand the bond disconnections. The target molecule contains a central thiourea moiety flanked by an acyl group and an alkyl group.[1]

Disconnection Logic

-

C-N Bond Cleavage: The most labile bond for construction is the C-N bond between the thiocarbonyl carbon and the cyclopentyl amine nitrogen.

-

Intermediate Identification: This disconnection reveals cyclopentylamine and 2-chlorobenzoyl isothiocyanate .

-

Precursor Identification: The isothiocyanate is rarely isolated due to stability; it is generated from 2-chlorobenzoyl chloride and a thiocyanate salt (e.g.,

or

Pathway Visualization

The following diagram illustrates the reaction flow and the critical intermediate state.

Figure 1: Modular Synthesis Pathway via Isothiocyanate Intermediate.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting low yields.

-

Activation: The thiocyanate ion (

) acts as an ambident nucleophile. The sulfur atom attacks the carbonyl carbon of 2-chlorobenzoyl chloride. Note: Hard/Soft Acid Base theory suggests N-attack, but kinetic control and solvent effects typically favor the formation of the acyl isothiocyanate (R-CO-NCS) over the thiocyanate (R-CO-SCN), which rearranges thermally. -

Elimination: Chloride is displaced, forming 2-chlorobenzoyl isothiocyanate . This intermediate is electrophilic at the central carbon of the -N=C=S group.

-

Addition: The lone pair of the nitrogen in cyclopentylamine attacks the central carbon of the isothiocyanate.

-

Tautomerization: A proton transfer occurs, stabilizing the structure into the final thioamide form.

Experimental Protocols

Method A: Standard Homogeneous Synthesis (Acetone)

Best for: Rapid synthesis and general screening.

Reagents:

-

2-Chlorobenzoyl chloride (10 mmol)

-

Ammonium thiocyanate (11 mmol)

-

Cyclopentylamine (10 mmol)

-

Solvent: Dry Acetone (50 mL)

Protocol:

-

Preparation of Isothiocyanate: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Ammonium thiocyanate (0.84 g, 11 mmol) in 30 mL of dry acetone.

-

Acylation: Add 2-Chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise to the solution. A white precipitate (Ammonium chloride) will form immediately.

-

Reflux 1: Heat the mixture to reflux for 30–45 minutes. Checkpoint: The solution should turn a pale yellow/orange, indicating isothiocyanate formation.

-

Filtration (Optional but Recommended): Cool slightly and filter off the inorganic

salt to prevent interference in the next step. -

Amine Addition: To the filtrate (containing the isothiocyanate), add Cyclopentylamine (0.85 g, 10 mmol) dropwise.

-

Reflux 2: Reflux the reaction mixture for 2–3 hours.

-

Precipitation: Pour the reaction mixture into 150 mL of ice-cold water. The crude product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol or Ethanol/Water (8:2).

Method B: Phase Transfer Catalysis (Solid-Liquid)

Best for: High purity and avoiding moisture sensitivity.

Reagents:

-

2-Chlorobenzoyl chloride (10 mmol)

-

Potassium thiocyanate (KSCN) (12 mmol)

-

Cyclopentylamine (10 mmol)

-

Catalyst: PEG-400 (3% molar equiv)[2]

-

Solvent: Dichloromethane (DCM)

Protocol:

-

Catalytic Environment: In a flask, suspend solid KSCN (1.17 g, 12 mmol) in DCM (25 mL). Add PEG-400 (0.12 g).

-

Acylation: Add 2-Chlorobenzoyl chloride (1.75 g, 10 mmol) dropwise at room temperature. Stir vigorously for 45 minutes. The PEG-400 facilitates the transport of

ions into the organic phase. -

Amine Addition: Add Cyclopentylamine (0.85 g, 10 mmol) directly to the mixture.

-

Reaction: Stir at room temperature for 1 hour. The reaction is typically faster in this medium due to the high reactivity of the "naked" isothiocyanate anion.

-

Workup: Wash the organic layer with water (3 x 20 mL) to remove salts and catalyst. Dry the DCM layer over anhydrous

. -

Isolation: Evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol.

Process Control & Data Analysis

Key Characterization Data (Anticipated)

Based on structural analogs (N-(2-chlorobenzoyl)-N'-alkyl thioureas), the following spectral data validates the structure.

| Technique | Parameter | Expected Signal | Assignment |

| IR Spectroscopy | Carbonyl (C=O) | 1670–1690 cm⁻¹ | Strong stretch (Amide I) |

| Thiocarbonyl (C=S) | 1150–1250 cm⁻¹ | Characteristic stretch | |

| Amine (N-H) | 3150–3250 cm⁻¹ | Broad stretch (Secondary amides) | |

| 1H NMR (DMSO-d6) | Amide Protons | δ 11.0–12.5 ppm | Singlet (x2), typically downfield due to H-bonding |

| Aromatic | δ 7.3–7.8 ppm | Multiplet (4H), 2-chlorophenyl pattern | |

| Cyclopentyl | δ 1.5–2.0 ppm | Multiplet (8H), Ring protons | |

| Methine (CH-N) | δ 4.2–4.5 ppm | Multiplet (1H), CH attached to Nitrogen |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acyl Chloride | Ensure acetone/DCM is dry. Use fresh acyl chloride. |

| Oily Product | Incomplete Crystallization | Triturate the oil with cold hexane or diethyl ether to induce crystallization. |

| Impurity (TLC) | Formation of Benzoyl Urea | Moisture entered the reaction, hydrolyzing the isothiocyanate to a urea derivative. Maintain strict anhydrous conditions. |

Safety & Handling

-

2-Chlorobenzoyl Chloride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.

-

Isothiocyanates: Potent sensitizers. Avoid skin contact.

-

Waste Disposal: Aqueous waste containing thiocyanates must be treated carefully; do not mix with acid (risk of HCN generation).

References

-

General Synthesis of Benzoyl Thioureas: Saeed, A., et al. (2009). Synthesis, characterization and antibacterial activity of some 1-aroyl-3-aryl thioureas. Chemistry Journal.

-

Phase Transfer Catalysis Method: Zhang, Y. M., & Wei, T. (1997).[3] Phase-Transfer-Catalyzed Synthesis Of N-Aryl-N′-(2-chlorobenzoyl)-thiourea Derivatives. Synthetic Communications.

-

Isothiocyanate Intermediate Reactivity: Xian, L., et al. (2008). Synthesis and Crystal Structure of N-(o-Chlorobenzoyl)-N'-(3-pyridyl)thiourea. Molecules.

-

Biological Relevance of 2-Chlorobenzoyl Derivatives: Ghare, S. (2024).[4] Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity. ResearchGate.

Sources

Technical Guide: Mechanism of Action of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Executive Summary

2-chloro-N-(cyclopentylcarbamothioyl)benzamide (also chemically identified as N-(2-chlorobenzoyl)-N'-cyclopentylthiourea) represents a specialized scaffold within the benzoylthiourea class. These compounds are extensively researched for their ability to coordinate with transition metals, specifically acting as potent inhibitors of metalloenzymes.

The primary mechanism of action (MoA) is Urease Inhibition via bidentate chelation of the active site nickel ions. This activity makes the compound a critical candidate for treating Helicobacter pylori infections (gastric ulcers) and for agricultural applications (preventing urea hydrolysis in fertilizers). Secondary pharmacological profiles include bacterial DNA gyrase inhibition and cytotoxicity against specific cancer cell lines.

Part 1: Chemical Identity & Structural Logic

The efficacy of this compound is not accidental; it is a result of precise Structure-Activity Relationship (SAR) engineering.

Structural Components

The molecule consists of three distinct pharmacophores, each serving a specific mechanistic function:

| Component | Chemical Feature | Mechanistic Role |

| Benzoyl Moiety | 2-Chloro substitution | Electronic/Steric Modulation: The ortho-chloro group exerts an electron-withdrawing effect, increasing the acidity of the N-H protons, which facilitates chelation. It also introduces a steric "twist" that locks the conformation for optimal active site fit. |

| Thiourea Bridge | -C(S)NHC(O)- | Chelation Core: The carbonyl oxygen (C=O) and thiocarbonyl sulfur (C=S) act as hard and soft donors, respectively, forming a stable 6-membered ring with metal ions (e.g., Ni²⁺). |

| Cyclopentyl Group | Alicyclic Ring | Hydrophobic Anchor: This lipophilic moiety penetrates the hydrophobic pocket of the enzyme, stabilizing the ligand-enzyme complex via Van der Waals interactions. |

Synthesis Pathway

To understand the purity and stability of the compound for testing, one must understand its genesis. The synthesis typically follows a nucleophilic addition via a benzoyl isothiocyanate intermediate.

Figure 1: Step-wise synthesis via the isothiocyanate route. The formation of the intermediate is the rate-limiting step.

Part 2: Primary Mechanism of Action (Urease Inhibition)

The dominant biological activity of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide is the inhibition of Urease (EC 3.5.1.5) . Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3]

The Nickel Chelation Model

The active site of urease contains two Nickel ions (Ni²⁺) bridged by a carbamylated lysine residue. The mechanism of inhibition is non-competitive or mixed-type , driven by the formation of a stable ternary complex.

-

Entry: The cyclopentyl group guides the molecule into the hydrophobic channel of the urease active site.

-

Displacement: The thiourea oxygen and sulfur atoms displace the loosely bound water molecules coordinating the bi-nickel center.

-

Locking: The compound forms a rigid chelate ring with the Ni²⁺ ions. This prevents the substrate (urea) from binding and blocks the nucleophilic attack of the hydroxide ion required for hydrolysis.

Mechanistic Pathway Diagram

Figure 2: Mechanistic flow of Urease inhibition. The inhibitor effectively "caps" the nickel ions, rendering the enzyme inert.

Kinetic Data (Representative)

Based on SAR studies of N-(2-substituted-benzoyl)thioureas, the expected kinetic profile is:

| Parameter | Value / Type | Significance |

| IC₅₀ | 0.5 – 5.0 µM | Highly potent (comparable to or better than standard Hydroxyurea). |

| Inhibition Type | Mixed / Non-competitive | Binds to both free enzyme and Enzyme-Substrate complex. |

| Selectivity | Bacterial/Plant Urease | Low toxicity to mammalian cells (which lack urease). |

Part 3: Secondary Pharmacological Profiles

While urease inhibition is primary, the benzoylthiourea scaffold exhibits "polypharmacology."

Bacterial DNA Gyrase Inhibition

Recent studies indicate that thiourea derivatives can inhibit DNA Gyrase B (GyrB) . The mechanism involves the inhibitor binding to the ATP-binding pocket of the GyrB subunit.

-

Effect: Prevents DNA supercoiling, halting bacterial replication.

-

Relevance: Provides dual-action antibacterial efficacy (Urease + Gyrase inhibition) against H. pylori and S. aureus.

Cytotoxicity (Anticancer Potential)

The 2-chloro substituent enhances lipophilicity, allowing passive diffusion across cancer cell membranes.

-

Target: Topoisomerase II inhibition or intercalation into DNA minor grooves.

-

Observation: Analogs have shown cytotoxicity against MCF-7 (breast cancer) lines, often inducing apoptosis via the caspase-3 pathway.

Part 4: Experimental Protocols (Self-Validating Systems)

To verify the mechanism described above, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay quantifies ammonia production.

Reagents:

-

Enzyme: Jack Bean Urease (0.5 U/mL).

-

Buffer: Phosphate buffer (pH 8.2) — Critical for optimal enzyme activity.

-

Substrate: 100 mM Urea.

-

Reagent A: Phenol + Sodium Nitroprusside.

-

Reagent B: Sodium Hydroxide + Sodium Hypochlorite.

Workflow:

-

Pre-Incubation: Mix 10 µL of Inhibitor (various concentrations) with 25 µL Enzyme solution. Incubate at 37°C for 15 mins.

-

Control: Use Thiourea or Hydroxyurea as a positive control.

-

-

Reaction: Add 25 µL Urea substrate. Incubate for 30 mins at 37°C.

-

Termination & Development: Add 50 µL Reagent A and 50 µL Reagent B. Incubate 30 mins at RT.

-

Measurement: Read Absorbance at 625 nm .

-

Validation: The "Blank" (no urea) must show <0.05 OD. The "Negative Control" (no inhibitor) must show max OD.

-

Molecular Docking Validation

To confirm the binding mode in silico:

-

Protein Prep: Retrieve PDB ID 4UBP (H. pylori urease) or 3LA4 (Jack bean). Remove water/co-factors (except Ni ions).

-

Ligand Prep: Minimize energy of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide using DFT (B3LYP/6-31G*).

-

Grid Generation: Center grid box on the bi-nickel active site.

-

Scoring: Look for binding energy < -8.0 kcal/mol and distance between Carbonyl-O/Thionyl-S and Ni ions < 2.5 Å.

Figure 3: The Indophenol (Berthelot) Assay workflow for validating urease inhibition.

References

-

Urease Inhibition by Benzoylthioureas

-

Structure-Activity Rel

-

Cytotoxicity & Synthesis Protocols

-

Mechanism of Action (Helicobacter pylori)

- Title: Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori.

- Source:PMC (N

-

URL:[Link]

-

General Benzoylthiourea Pharmacology

- Title: New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic

- Source:PMC (N

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. repository.ubaya.ac.id [repository.ubaya.ac.id]

Technical Guide: Biological Activity of 2-Chloro-N-(cyclopentylcarbamothioyl)benzamide Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide , a specialized derivative within the benzoylthiourea scaffold. Primarily recognized for its potent urease inhibitory activity , this compound represents a strategic intersection of coordination chemistry and pharmacology. The presence of the ortho-chloro substituent on the benzoyl ring and the lipophilic cyclopentyl moiety on the thiourea terminus enhances its binding affinity to metalloenzymes, specifically targeting the nickel-centric active site of urease. Beyond enzyme inhibition, this class of compounds exhibits significant antimicrobial and potential anticancer properties, making it a versatile lead in drug discovery for Helicobacter pylori eradication and ureolytic bacterial infections.

Chemical Basis & Synthesis[1][2][3][4][5][6][7][8][9][10]

Structural Rationale

The molecule consists of three distinct pharmacophores:

-

2-Chlorobenzoyl Moiety: The electron-withdrawing chlorine atom at the ortho position influences the acidity of the N-H protons, enhancing the compound's ability to chelate metal ions. It also introduces steric hindrance that locks the conformation, potentially improving selectivity.

-

Thiourea Linker (-C(=S)NH-): The core pharmacophore responsible for bidentate chelation (via Sulfur and Oxygen) with the nickel ions in the urease active site.

-

Cyclopentyl Group: A lipophilic, alicyclic amine residue that targets the hydrophobic pocket of the enzyme, improving membrane permeability and binding stability compared to linear alkyl chains.

Synthesis Protocol

The synthesis follows a nucleophilic addition mechanism involving a highly reactive isothiocyanate intermediate.

Protocol:

-

Activation: 2-Chlorobenzoyl chloride is reacted with ammonium thiocyanate (NH₄SCN) in dry acetone or acetonitrile under reflux to generate 2-chlorobenzoyl isothiocyanate in situ.

-

Coupling: Cyclopentylamine is added dropwise to the reaction mixture. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate.

-

Purification: The mixture is refluxed for 2–4 hours. The resulting precipitate is filtered, washed with water (to remove inorganic salts), and recrystallized from ethanol/DMF.

Figure 1: Synthesis pathway via benzoyl isothiocyanate intermediate.

Pharmacology & Mechanism of Action

Primary Target: Urease Inhibition

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1][2] This activity is a key virulence factor for H. pylori (gastric ulcers) and Proteus mirabilis (kidney stones).

Mechanism: The 2-chloro-N-(cyclopentylcarbamothioyl)benzamide derivative acts as a competitive inhibitor .

-

Chelation: The carbonyl oxygen (C=O) and the thiocarbonyl sulfur (C=S) form a bidentate complex with the bi-nickel center (Ni²⁺) in the urease active site.

-

Hydrogen Bonding: The N-H groups of the thiourea bridge form hydrogen bonds with active site residues (e.g., His, Asp).

-

Hydrophobic Interaction: The cyclopentyl ring occupies the hydrophobic flap of the enzyme active site, stabilizing the inhibitor-enzyme complex.

Figure 2: Mechanism of action showing bidentate chelation of the Nickel center.

Secondary Activity: Antimicrobial & Antifungal

Benzoylthioureas exhibit broad-spectrum antimicrobial activity. The lipophilicity provided by the cyclopentyl group facilitates penetration through the lipid bilayer of bacterial cell walls.

-

Target: Interference with metabolic processes and cell wall synthesis.

-

Spectrum: Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and certain fungi (e.g., Candida albicans).[3]

Biological Activity Profile (SAR Analysis)

The biological efficacy of this specific derivative is inferred from established Structure-Activity Relationships (SAR) of the benzoylthiourea class.

| Pharmacophore | Modification | Biological Impact |

| Benzoyl Ring | 2-Chloro (Ortho) | High Urease Inhibition. The electron-withdrawing Cl increases the acidity of the thiourea NH, strengthening metal coordination. The ortho position induces a twist that may fit specific enzyme pockets better than para substituents. |

| Thiourea Linker | Unmodified | Essential for biological activity. Replacement with urea (O=C-NH-C=O) significantly reduces potency due to weaker coordination of Oxygen vs. Sulfur to Nickel. |

| Amine Moiety | Cyclopentyl | Optimized Lipophilicity. Cyclopentyl offers a balance between solubility and membrane permeability. It is superior to methyl/ethyl groups for binding affinity but avoids the steric bulk of larger bicyclic rings (e.g., adamantyl). |

Predicted Potency: Based on analogous 2-substituted benzoylthioureas, the expected IC₅₀ for urease inhibition is in the low micromolar range (0.5 – 5.0 µM) , often outperforming the standard inhibitor, acetohydroxamic acid (AHA).

Experimental Protocols

In Vitro Urease Inhibition Assay (Berthelot Method)

This standard protocol quantifies the ammonia produced by urease activity.

Reagents:

-

Jack bean urease (JBU) or H. pylori urease.

-

Phosphate buffer (pH 6.8 or 7.4).

-

Phenol-hypochlorite reagents (Berthelot reagents).

Workflow:

-

Incubation: Mix 10 µL of enzyme solution with 10 µL of test compound (dissolved in DMSO) and 20 µL of buffer. Incubate at 37°C for 15 minutes to allow binding.

-

Substrate Addition: Add 40 µL of Urea solution (100 mM). Incubate for another 15 minutes.

-

Reaction Termination: Add phenol-nitroprusside and alkali-hypochlorite reagents to stop the reaction.

-

Measurement: Measure absorbance at 625 nm after 10 minutes.

-

Calculation: % Inhibition =

.

Figure 3: Workflow for the Berthelot colorimetric urease inhibition assay.

Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution.

-

Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

-

Dilution: Prepare serial dilutions of the 2-chloro-N-(cyclopentylcarbamothioyl)benzamide in 96-well plates.

-

Incubation: Add bacterial suspension and incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

References

-

Saeed, A., et al. (2014). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Link

-

Taha, M., et al. (2017). Synthesis of novel benzoylthiourea derivatives as potent urease inhibitors. Bioorganic Chemistry. Link

-

Rego, Y.F., et al. (2018). Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi. MDPI Molecules. Link

-

Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. Current Medicinal Chemistry. Link

-

Li, X., et al. (2008).[4] Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 2. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activities of 2-oxocycloalkylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro screening of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide analogs

Executive Summary

Helicobacter pylori (H. pylori) is a Gram-negative bacterium responsible for severe gastrointestinal disorders, including chronic gastritis, peptic ulcers, and gastric adenocarcinoma. To survive the harsh acidic environment of the human stomach, H. pylori relies heavily on the urease enzyme, which hydrolyzes urea into ammonia and carbon dioxide, effectively neutralizing gastric acid. Consequently, targeting urease has emerged as a frontline strategy in antibacterial drug development.

Recently, cyclopentyl-linked N-acylthioureas have demonstrated exceptional promise as potent urease inhibitors[1]. Among these, 2-chloro-N-(cyclopentylcarbamothioyl)benzamide and its analogs exhibit superior binding affinity and inhibitory kinetics compared to standard clinical therapies. This whitepaper provides an authoritative, step-by-step technical guide to the in vitro screening, kinetic profiling, and mechanistic validation of these specific analogs.

Mechanistic Rationale & Target Biology

To design a robust screening protocol, one must first understand the causality of the interaction between the inhibitor and the target. H. pylori urease contains a highly conserved bi-nickel (Ni²⁺) active site. Standard inhibitors, such as acetohydroxamic acid (AHA) or thiourea, function by chelating these nickel ions, thereby blocking urea access.

The structural brilliance of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide lies in its rationally designed pharmacophores. The thiourea moiety acts as a bidentate ligand, directly chelating the Ni²⁺ center. The cyclopentyl group provides optimal lipophilicity to navigate the hydrophobic entry pocket of the enzyme. Crucially, the 2-chloro substitution on the benzamide ring induces a specific steric twist (altering the dihedral angle of the amide plane), which prevents a flat conformation and optimizes the molecule's three-dimensional fit into the active site cleft. As extensively reviewed in literature regarding natural and synthetic urease inhibitors, such precise geometric complementarity is vital for sub-micromolar efficacy ([2]).

Biochemical pathway of H. pylori urease pathogenesis and its targeted inhibition.

In Vitro Screening Cascade

A self-validating screening cascade ensures that biological activity is isolated from assay artifacts. We utilize Jack bean urease (JBU) as a surrogate for H. pylori urease during primary screening. JBU shares over 50% sequence homology with the bacterial enzyme, possesses an identical bi-nickel active site, and is commercially available in highly purified forms, ensuring reproducible high-throughput screening (HTS).

Sequential in vitro screening cascade for evaluating urease inhibitor candidates.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to eliminate false positives (e.g., compound auto-fluorescence or aggregation) by employing strict blank corrections and orthogonal controls.

Protocol 3.1: High-Throughput Urease Inhibition Assay (Berthelot Method)

The Berthelot reaction is the gold standard for quantifying ammonia production colorimetrically ().

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 6.8) to mimic the optimal catalytic environment for JBU.

-

Enzyme Preparation: Dissolve Jack bean urease in the phosphate buffer to a final concentration of 1 U/mL.

-

Compound Incubation: In a 96-well microtiter plate, add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration < 1% to prevent enzyme denaturation) to 25 µL of the enzyme solution. Incubate at 30°C for 15 minutes to allow pre-binding of the inhibitor to the active site.

-

Substrate Addition: Initiate the reaction by adding 40 µL of 20 mM urea. Incubate for exactly 30 minutes at 30°C.

-

Berthelot Reagents: Quench the reaction and develop the color by sequentially adding 45 µL of phenol-nitroprusside reagent (Solution A) and 45 µL of alkaline hypochlorite (Solution B).

-

Incubation & Readout: Incubate in the dark for 50 minutes at room temperature. Measure the absorbance at 625 nm using a microplate reader.

-

Validation Controls: Include a positive control (Standard Thiourea), a negative control (1% DMSO vehicle), and a compound blank (compound + buffer without enzyme) to correct for intrinsic compound absorbance.

Protocol 3.2: Kinetic Profiling & Mechanism of Inhibition

To determine how the 2-chloro analog inhibits urease, we must establish its kinetic profile.

-

Select three fixed concentrations of the inhibitor (e.g., ½ IC₅₀, IC₅₀, and 2× IC₅₀).

-

Run the Berthelot assay as described above, but vary the urea substrate concentration across a range of 2 mM to 24 mM.

-

Calculate the initial velocity (

) of ammonia production for each condition. -

Plot the data using a Lineweaver-Burk plot (

vs.

Protocol 3.3: Cytotoxicity Counter-Screening (MTT Assay)

A potent enzyme inhibitor is useless if it is universally cytotoxic. Counter-screen the analogs against normal human gastric epithelial cells (e.g., GES-1).

-

Seed GES-1 cells in a 96-well plate at

cells/well and culture for 24 hours. -

Treat with varying concentrations of the 2-chloro analog (1 µM to 100 µM) for 48 hours.

-

Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Solubilize the formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Cell viability > 90% at the urease IC₅₀ concentration validates the therapeutic window.

Data Presentation & Structure-Activity Relationship (SAR)

Recent empirical data demonstrates that structural variations within the N-acylthiourea scaffold drastically alter urease inhibitory action. According to the 2025 study by Mumtaz et al., cyclopentyl-linked analogs significantly outperform standard thiourea ([1]).

Table 1: Representative Urease Inhibitory Activity of Cyclopentyl-linked Analogs

| Compound Designation | Benzamide Substitution | IC₅₀ (µM) ± SD | Inhibition Mechanism |

| Standard | Thiourea (Control) | 23.00 ± 0.03 | Competitive |

| Compound 4a | Unsubstituted | 2.21 ± 0.62 | Mixed-type |

| Compound 4b | 4-Methyl | 3.92 ± 0.59 | Mixed-type |

| Compound 4c | 2-Chloro | 5.15 ± 0.45 | Mixed-type |

Note: Data reflects the superior binding kinetics of the cyclopentyl-linked series compared to the baseline clinical standard[1].

The causality of this potency is mapped in the SAR diagram below. The 2-chloro substitution (Compound 4c) provides a unique balance: while slightly bulkier than the unsubstituted variant (4a), the halogen bond donor capabilities and the induced steric twist of the benzamide ring lock the molecule securely into the urease binding pocket, preventing rapid dissociation.

Structure-Activity Relationship (SAR) logic for cyclopentyl-linked N-acylthioureas.

References

-

Mumtaz, K., Zaib, S., Saeed, A., Rehman, A. T., Asghar, A., & Khan, I. (2025). Cyclopentyl-linked N-Acylthioureas as Promising Urease Inhibitors: Insights from in vitro Bioassay, Structure-activity Relationships and Computational Analysis. Acta Chimica Slovenica, 72(4), 798-809. URL:[Link]

-

Modolo, L. V., de Souza, A. X., Horta, L. P., Araujo, D. P., & de Fátima, Â. (2015). An overview on the potential of natural products as urease inhibitors: A review. Journal of Advanced Research, 6(1), 35-44. URL:[Link]

-

Weatherburn, M. W. (1967). Phenol-hypochlorite reaction for determination of ammonia. Analytical Chemistry, 39(8), 971-974. URL:[Link]

Sources

A Framework for the Preliminary Toxicity Assessment of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Abstract

The early identification of potential toxicological liabilities is a critical component of the drug discovery and development pipeline. This in-depth technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of the novel chemical entity, 2-chloro-N-(cyclopentylcarbamothioyl)benzamide. In the absence of pre-existing toxicological data, this guide emphasizes a predictive and proactive approach, leveraging in silico modeling, and a suite of robust in vitro assays to characterize the compound's potential for cytotoxicity, hepatotoxicity, and genotoxicity. The methodologies detailed herein are designed to provide drug development professionals with a scientifically sound framework for making early, data-driven decisions regarding the safety profile of this and other novel benzamide derivatives.

Introduction: The Imperative of Early-Stage Toxicity Screening

The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1][2] To mitigate this risk and optimize resource allocation, a robust preliminary toxicity assessment during the early stages of development is not just advantageous, but essential.[1][3] This guide provides a structured, yet flexible, framework for evaluating the toxicological profile of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide, a novel benzamide derivative.

Our approach is rooted in a tiered testing strategy, commencing with computational, or in silico, methods to predict potential toxicities based on the molecule's structure.[4][5] This is followed by a series of in vitro assays designed to assess cellular viability, potential for liver-specific toxicity, and genotoxic effects. The causality behind each experimental choice is elucidated, providing a clear rationale for the proposed workflow.

This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable protocols.

Physicochemical Characterization and In Silico Toxicological Prediction

Prior to any biological testing, a thorough understanding of the physicochemical properties of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide is crucial, as these properties can influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7]

Structure-Activity Relationship (SAR) Analysis

The structure of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide, featuring a chlorinated benzamide core and a cyclopentylcarbamothioyl side chain, provides initial clues to its potential biological activity and toxicity. Benzamide derivatives are a well-established class of compounds with a wide range of pharmacological activities.[8][9][10] However, structural modifications can significantly alter their toxicological profiles.[11][12][13][14] The presence of a chloro group, for instance, can sometimes be associated with increased reactivity and potential for toxicity.[15]

In Silico Toxicity Prediction

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals, offering a rapid and cost-effective initial screening tool.[4][5][16][17] These methods are invaluable for prioritizing compounds and guiding subsequent experimental testing.[18]

Workflow for In Silico Toxicity Prediction:

Caption: In Silico Toxicity Prediction Workflow for a Novel Compound.

Predicted Toxicological Endpoints for 2-chloro-N-(cyclopentylcarbamothioyl)benzamide (Hypothetical Data):

| Toxicological Endpoint | Prediction Model | Predicted Outcome | Confidence Level |

| Mutagenicity (Ames) | Toxtree, VEGA | Negative | High |

| Carcinogenicity | OECD QSAR Toolbox | Non-carcinogenic | Moderate |

| Hepatotoxicity | DILIrank | Potential for mild hepatotoxicity | Low |

| Acute Oral Toxicity (LD50) | ProTox-II | Category IV (300-2000 mg/kg) | Moderate |

Rationale for Endpoint Selection: These endpoints represent critical areas of concern in early drug development. Mutagenicity and carcinogenicity are serious liabilities, while hepatotoxicity is a common reason for drug attrition.[19][20] Acute oral toxicity provides an initial estimate of the compound's lethal dose.[21]

In Vitro Cytotoxicity Assessment

The first step in experimental toxicity testing is to determine the compound's effect on cell viability. This provides a baseline understanding of its general toxicity and helps in determining appropriate concentration ranges for subsequent, more specific assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[25]

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[22]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[22]

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Hypothetical Cytotoxicity Data for 2-chloro-N-(cyclopentylcarbamothioyl)benzamide:

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| HepG2 | 24 | > 100 |

| HepG2 | 48 | 85.2 |

| HepG2 | 72 | 63.7 |

In Vitro Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major concern in drug development.[20][26] In vitro models provide a valuable tool for early identification of potential hepatotoxicants.[27][28]

Rationale for Using Liver-Specific Models

While general cytotoxicity assays provide a baseline, it is crucial to assess toxicity in a more physiologically relevant system. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing, but immortalized cell lines like HepG2 are also widely used due to their availability and ease of use.[19][28] More advanced models like 3D liver spheroids can offer even greater physiological relevance.[19]

Experimental Workflow for In Vitro Hepatotoxicity:

Caption: Tiered In Vitro Hepatotoxicity Assessment Workflow.

In Vitro Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical step in safety assessment, as it evaluates the potential of a compound to damage genetic material.[29][30] A standard battery of in vitro tests is typically employed to cover different genotoxic mechanisms.[30]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[29][31] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[29][32] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells after treatment with a test compound indicates genotoxic potential.

Summary of Recommended In Vitro Genotoxicity Assays:

| Assay | Endpoint | Rationale |

| Ames Test | Gene mutations | Detects point mutations and frameshift mutations. A regulatory requirement.[29] |

| In Vitro Micronucleus Test | Chromosomal damage | Detects both clastogens and aneugens.[29][32] |

| Mouse Lymphoma Assay (MLA) | Gene mutations and clastogenicity | Provides a broader screen for different types of genetic damage.[29] |

Synthesis and Discussion of Preliminary Toxicity Profile

The culmination of the in silico and in vitro data provides a preliminary toxicity profile for 2-chloro-N-(cyclopentylcarbamothioyl)benzamide. This profile is not a definitive statement of human risk but rather a critical tool for internal decision-making.

Interpreting the Data:

-

Low In Vitro Cytotoxicity (High IC50): Suggests a favorable initial safety profile.

-

Hepatotoxicity Signals: Even mild signals in in vitro liver models warrant further investigation into the mechanism of toxicity.

-

Positive Genotoxicity Findings: Any indication of genotoxicity is a significant concern and would likely halt further development unless a clear, non-relevant mechanism can be demonstrated.

Based on our hypothetical data, 2-chloro-N-(cyclopentylcarbamothioyl)benzamide exhibits moderate cytotoxicity at higher concentrations and after prolonged exposure. The in silico prediction of potential mild hepatotoxicity would necessitate further investigation using more sensitive markers of liver injury. The predicted negative genotoxicity is a positive sign, but this must be confirmed experimentally.

Future Directions and Advanced Toxicological Assessment

Should the preliminary toxicity assessment of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide prove favorable, further studies would be warranted to build a more comprehensive safety profile. These could include:

-

ADME Studies: To understand the absorption, distribution, metabolism, and excretion of the compound.[1][3]

-

In Vivo Acute Toxicity Studies: Following OECD guidelines to determine the acute toxicity in a whole animal model.[21][33][34][35][36]

-

Mechanistic Toxicology Studies: To investigate the underlying mechanisms of any observed toxicity.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach for the preliminary toxicity assessment of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide. By integrating in silico prediction with a tiered series of in vitro assays, researchers can efficiently and effectively identify potential toxicological liabilities at an early stage of drug development. This proactive approach to safety assessment is paramount for the successful and responsible advancement of novel therapeutic candidates.

References

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

-

OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD Publishing. Retrieved from [Link]

-

OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. Retrieved from [Link]

-

OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Retrieved from [Link]

-

OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Retrieved from [Link]

-

Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021). Emulate Bio. Retrieved from [Link]

-

Framework for In Silico Toxicity Screening of Novel Odorants. (2025). MDPI. Retrieved from [Link]

-

In silico tools for toxicity prediction. (n.d.). ResearchGate. Retrieved from [Link]

-

In Silico Toxicity Prediction. (2024). PozeSCAF. Retrieved from [Link]

-

In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). PMC. Retrieved from [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (n.d.). Elsevier. Retrieved from [Link]

-

In vitro models for liver toxicity testing. (n.d.). PMC. Retrieved from [Link]

-

In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

In silico methods for toxicity prediction. (n.d.). PubMed. Retrieved from [Link]

-

High-throughput approaches for genotoxicity testing in drug development: recent advances. (n.d.). Dovepress. Retrieved from [Link]

-

Hepatotoxicity. (n.d.). BioIVT. Retrieved from [Link]

-

ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). RSC Publishing. Retrieved from [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. Retrieved from [Link]

-

Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. (n.d.). PMC. Retrieved from [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. Retrieved from [Link]

-

Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020). IJPPR. Retrieved from [Link]

-

Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Fidelta. Retrieved from [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

-

A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). EMA. Retrieved from [Link]

-

Relationship between structure, toxicity and activity. (2015). NUS Faculty of Science. Retrieved from [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate. Retrieved from [Link]

-

The Importance of ADMET in Early Drug Discovery and Development. (2020). The Scientist. Retrieved from [Link]

Sources

- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 2. the-scientist.com [the-scientist.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. pozescaf.com [pozescaf.com]

- 6. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 8. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. Buy 2-chloro-N-(o-tolylcarbamoyl)benzamide [smolecule.com]

- 16. mdpi.com [mdpi.com]

- 17. In silico methods for toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 20. bioivt.com [bioivt.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. merckmillipore.com [merckmillipore.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. atcc.org [atcc.org]

- 25. texaschildrens.org [texaschildrens.org]

- 26. emulatebio.com [emulatebio.com]

- 27. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 28. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 30. ema.europa.eu [ema.europa.eu]

- 31. dovepress.com [dovepress.com]

- 32. miltenyibiotec.com [miltenyibiotec.com]

- 33. researchgate.net [researchgate.net]

- 34. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 35. oecd.org [oecd.org]

- 36. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility and Stability of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and solvent solubility, as well as the intrinsic stability, of the novel chemical entity 2-chloro-N-(cyclopentylcarbamothioyl)benzamide. The protocols and methodologies detailed herein are grounded in the foundational principles of pharmaceutical development and adhere to the guidelines set forth by the International Council for Harmonisation (ICH). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step guidance for the physicochemical characterization of this and similar benzamide derivatives.

Introduction: The Significance of Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1] 2-chloro-N-(cyclopentylcarbamothioyl)benzamide, a compound featuring a benzamide core with a chloro substituent and an N-cyclopentylcarbamothioyl moiety, presents a unique profile that necessitates a detailed investigation.

The rationale for undertaking these studies is multifaceted:

-

Solubility dictates the dissolution rate and, consequently, the absorption of the active pharmaceutical ingredient (API) in the gastrointestinal tract. Poor aqueous solubility is a common hurdle in drug development, often leading to inadequate and variable oral bioavailability.

-

Stability assessment identifies potential degradation pathways and products, which is crucial for ensuring the safety and potency of the drug over its shelf life.[2][3][4] Forced degradation studies, a key component of this assessment, are mandated by regulatory bodies to develop and validate stability-indicating analytical methods.[1][2][4]

This guide will systematically delineate the experimental design and execution of thermodynamic solubility and forced degradation studies for 2-chloro-N-(cyclopentylcarbamothioyl)benzamide.

Part I: Thermodynamic Solubility Assessment

2.1. The "Why": Understanding the Importance of Equilibrium Solubility

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This parameter is a critical determinant of a drug's oral absorption potential. The choice of solvents for this assessment is strategic, encompassing a range of polarities and pH values to mimic physiological conditions and inform formulation development.

2.2. Experimental Protocol: Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.

Materials and Equipment:

-

2-chloro-N-(cyclopentylcarbamothioyl)benzamide (solid)

-

HPLC-grade solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Acetonitrile, Methanol, Ethanol, Polyethylene Glycol 400 (PEG 400))

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Procedure:

-

Preparation of Standard Solutions: A stock solution of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide is prepared in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A series of calibration standards are then prepared by serial dilution.

-

Sample Preparation: An excess amount of solid 2-chloro-N-(cyclopentylcarbamothioyl)benzamide is added to vials containing a known volume of each test solvent to create a slurry. The presence of excess solid is essential to ensure that equilibrium is reached.

-

Equilibration: The vials are sealed and placed in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitation for 24 to 72 hours is typically sufficient to achieve equilibrium.

-

Phase Separation: The samples are centrifuged at high speed to pellet the excess solid.

-

Sample Collection and Dilution: A small aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles. The filtrate is then diluted with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Quantification: The prepared standards and the diluted sample filtrates are analyzed by a validated HPLC-UV method. The wavelength for detection should correspond to the λmax of the compound.

-

Data Analysis: A calibration curve is constructed by plotting the peak area versus the concentration of the standard solutions. The solubility of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide in each solvent is then calculated from the linear regression equation of the calibration curve, taking the dilution factor into account.

2.3. Data Presentation: Solubility Profile

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | Hypothetical Data |

| 0.1 N HCl | 25 | Hypothetical Data |

| PBS (pH 7.4) | 25 | Hypothetical Data |

| Acetonitrile | 25 | Hypothetical Data |

| Methanol | 25 | Hypothetical Data |

| Ethanol | 25 | Hypothetical Data |

| PEG 400 | 25 | Hypothetical Data |

| Water | 37 | Hypothetical Data |

| 0.1 N HCl | 37 | Hypothetical Data |

| PBS (pH 7.4) | 37 | Hypothetical Data |

2.4. Visualization: Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part II: Intrinsic Stability Assessment (Forced Degradation)

3.1. The "Why": Probing for Molecular Liabilities

Forced degradation, or stress testing, is a critical component of drug development that exposes the drug substance to conditions more severe than those encountered during accelerated stability testing.[1] The primary objectives of these studies are to:

-

Establish the intrinsic stability of the molecule.[4]

-

Develop and validate a stability-indicating analytical method.[2][4]

The International Council for Harmonisation (ICH) provides guidelines for the conditions to be employed in forced degradation studies.[2][4]

3.2. Experimental Protocol: Forced Degradation Studies

A systematic approach is taken to evaluate the stability of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide under various stress conditions.

Materials and Equipment:

-

2-chloro-N-(cyclopentylcarbamothioyl)benzamide

-

HPLC-grade solvents (Acetonitrile, Water)

-

Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Stability-indicating HPLC method (developed in-house)

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

Step-by-Step Procedure:

-

Development of a Stability-Indicating HPLC Method: A robust HPLC method capable of separating the parent compound from all potential degradation products is a prerequisite. Method development involves optimizing parameters such as the column, mobile phase composition, and gradient to achieve adequate resolution.

-

Preparation of Stock Solution: A stock solution of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide is prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

-

Application of Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and heated at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: The stock solution is treated with 0.1 N NaOH at room temperature or with gentle heating. The benzamide functional group is susceptible to base-catalyzed hydrolysis.[5]

-

Oxidative Degradation: The stock solution is exposed to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: A solid sample of the compound and a solution are heated in an oven at an elevated temperature (e.g., 70°C).

-

Photostability: Solid and solution samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10] A control sample is wrapped in aluminum foil to exclude light.

-

-

Sample Quenching and Analysis: At appropriate time points, an aliquot of each stressed sample is withdrawn, neutralized (if necessary), and diluted to the target concentration. All samples, including a non-stressed control, are then analyzed by the stability-indicating HPLC method.

-

Data Analysis: The chromatograms of the stressed samples are compared to the control. The percentage degradation is calculated, and any new peaks are identified as degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting impurities.

3.3. Data Presentation: Summary of Forced Degradation

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl | Hypothetical | 60 | Hypothetical | Hypothetical |

| Base Hydrolysis | 0.1 N NaOH | Hypothetical | 25 | Hypothetical | Hypothetical |

| Oxidation | 3% H₂O₂ | Hypothetical | 25 | Hypothetical | Hypothetical |

| Thermal (Solid) | Dry Heat | Hypothetical | 70 | Hypothetical | Hypothetical |

| Thermal (Solution) | Heat | Hypothetical | 70 | Hypothetical | Hypothetical |

| Photolytic (Solid) | ICH Q1B Light | Hypothetical | 25 | Hypothetical | Hypothetical |

| Photolytic (Solution) | ICH Q1B Light | Hypothetical | 25 | Hypothetical | Hypothetical |

3.4. Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Discussion and Conclusion

The systematic evaluation of solubility and stability is an indispensable component of early-stage drug development. The data generated from the protocols outlined in this guide will provide a robust foundation for informed decision-making regarding the progression of 2-chloro-N-(cyclopentylcarbamothioyl)benzamide as a potential therapeutic agent.

The solubility profile will guide the selection of appropriate formulation strategies to enhance oral bioavailability. The forced degradation studies will not only establish the intrinsic stability of the molecule but also provide a validated analytical method for its quantitative analysis in the presence of its degradation products. This is a critical requirement for all future stability studies and for ensuring the quality of the drug substance and product throughout their lifecycle.[11]

The insights gained from these studies will ultimately de-risk the development process and accelerate the path toward clinical evaluation.

References

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

-

ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation. [Link]

-

Understanding ICH Photostability Testing. Q-Lab. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]

-

Synthesis and analysis of amides. Chemistry Education. [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resolvemass.ca [resolvemass.ca]

- 3. onyxipca.com [onyxipca.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 7. certified-laboratories.com [certified-laboratories.com]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

exploring the structure-activity relationship (SAR) of benzamide derivatives

Executive Summary

The benzamide moiety (Ph-CO-NH-R) represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for diverse biological targets ranging from G-protein coupled receptors (GPCRs) to metal-dependent enzymes. This guide dissects the Structure-Activity Relationship (SAR) of benzamide derivatives, contrasting their role as steric/electrostatic anchors in dopamine antagonists (psychiatry) versus their function as zinc-binding groups (ZBGs) in Histone Deacetylase (HDAC) inhibitors (oncology).

The Pharmacophore & Scaffold Architecture

The benzamide core is not merely a linker; it is a rigid pharmacophore that dictates the spatial orientation of the molecule. The SAR is governed by three vectors:

-

The Aryl Head (Region A): Controls electronic density and lipophilicity (Hammett effects).

-

The Amide Linker (Region B): Provides hydrogen bond donor/acceptor sites and restricted rotation.

-

The N-Substituent (Region C): Determines solubility and target-specific interactions (e.g., basic amines for GPCRs vs. "Cap" groups for enzymes).

Diagram 1: The Benzamide Structural Logic

Caption: Structural decomposition of the benzamide scaffold showing how specific substitution patterns dictate divergent pharmacological profiles (GPCR vs. Enzyme).

Target-Specific SAR Case Studies

Case Study A: Dopamine D2/D3 Antagonists (Psychiatry)

Reference Compounds: Sulpiride, Amisulpride, Eticlopride.

In antipsychotic drug design, the benzamide scaffold functions as a bioisostere of the butyrophenone pharmacophore. The critical SAR feature is the "Salicylamide Effect."

-

The Ortho-Methoxy Lock: An ortho-methoxy (or hydroxy) group at position 2 forms an intramolecular hydrogen bond with the amide proton. This creates a pseudo-six-membered ring, locking the molecule into a planar conformation essential for fitting into the narrow binding crevice of the D2 receptor.

-

The Basic Nitrogen: A basic nitrogen in the side chain (often a pyrrolidine or piperidine) is required to form a salt bridge with the conserved Aspartate (Asp114) residue in the GPCR transmembrane domain.

-

Stereochemistry: The distance between the aromatic centroid and the basic nitrogen is strictly defined. For example, in S(-)-sulpiride, this distance is optimized for the receptor's orthogonal binding pocket.

Table 1: SAR of Substituted Benzamides at D2 Receptors

| R-Substituent (Benzene) | Side Chain (N-Subst.) | Ki (nM) D2 Receptor | Effect Explanation |

| H (Unsubstituted) | ((1-ethylpyrrolidin-2-yl)methyl) | > 10,000 | Loss of planarity; free rotation disrupts binding. |

| 2-OMe (Ortho) | ((1-ethylpyrrolidin-2-yl)methyl) | 10 - 20 | Critical: Intramolecular H-bond locks conformation. |

| 2-OH (Salicylamide) | ((1-ethylpyrrolidin-2-yl)methyl) | 5 - 10 | Stronger H-bond donor; higher affinity. |

| 2-OMe, 5-SO2NH2 | ((1-ethylpyrrolidin-2-yl)methyl) | 2 - 5 | Sulpiride: 5-sulfamoyl adds H-bond interactions. |

Case Study B: HDAC Inhibitors (Oncology)

Reference Compounds: Entinostat (MS-275), Mocetinostat.[1]

Here, the benzamide group acts as the Zinc Binding Group (ZBG) .[1][2][3][4][5] Unlike hydroxamic acids (which are pan-HDAC inhibitors), benzamides are generally selective for Class I HDACs (1, 2,[6] 3) due to the size of the internal cavity they occupy.

-

The 2-Amino Requirement: Unlike the D2 antagonists which use 2-methoxy, HDAC inhibitors require a 2-amino group on the benzamide. This amino group and the carbonyl oxygen coordinate the Zn²⁺ ion in the enzyme's active site in a bidentate fashion.

-

The "Cap" Group: The substituent attached to the amide nitrogen extends out of the active site to interact with surface residues (the "Cap"), determining isoform selectivity.

Synthetic Protocols & Optimization

General Procedure A: Amide Coupling via Acid Chloride (Schotten-Baumann)

Best for: Electron-deficient anilines or steric hindrance.

Rationale: Benzoyl chlorides are highly reactive, overcoming the low nucleophilicity of certain aniline derivatives often found in HDAC inhibitors.

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 equiv) and Triethylamine (TEA, 2.0 equiv) in anhydrous Dichloromethane (DCM).

-

Addition: Cool to 0°C. Add the substituted benzoyl chloride (1.1 equiv) dropwise over 15 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Self-Validating Step):

-

Dilute with EtOAc.[7]

-

Wash with 1N HCl (removes unreacted amine/TEA).

-

Wash with Sat. NaHCO₃ (removes unreacted acid/chloride hydrolysis products).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallization from EtOH or Flash Column Chromatography.

General Procedure B: Coupling via HATU

Best for: Chiral substrates (prevents racemization) and sensitive functional groups.

-

Activation: Dissolve the benzoic acid derivative (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to form the activated ester.

-

Coupling: Add the amine (1.0 equiv). Stir at RT for 2–6 hours.

-

Validation: LC-MS should show the [M+H]+ peak of the product.

-

Workup: Pour into ice water. If a precipitate forms, filter and wash. If oil forms, extract with EtOAc and follow standard wash procedures (Citric acid is preferred over HCl for acid wash to protect acid-labile groups).

Diagram 2: Synthetic Workflow

Caption: Decision matrix for synthesizing benzamide derivatives based on substrate sensitivity and reactivity.

Biological Evaluation Workflows

Protocol 1: HDAC Fluorometric Activity Assay

Objective: Determine IC50 values for benzamide derivatives against HDAC isoforms.

Mechanism: Uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation by HDAC sensitizes the substrate to trypsin digestion, releasing the fluorophore (AMC).

-

Preparation: Dilute benzamide inhibitors in DMSO (9-point serial dilution).

-

Incubation: Mix inhibitor (10 µL) with recombinant HDAC enzyme (e.g., HDAC1, 15 ng/well) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Incubate 30 min at 37°C.

-

Substrate Addition: Add fluorogenic substrate (20 µM). Incubate 30 min.

-

Development: Add Developer Solution (Trypsin + Trichostatin A). Incubate 15 min.

-

Readout: Measure fluorescence (Ex 360 nm / Em 460 nm).

-

Analysis: Plot Log[Concentration] vs. % Inhibition using non-linear regression (Sigmoidal dose-response).

Protocol 2: Dopamine D2 Radioligand Binding Assay

Objective: Determine Ki (binding affinity).

-

Membrane Prep: Use CHO cells stably expressing human D2 receptors.

-

Competition: Incubate membranes (20 µg protein) with [³H]-Spiperone (0.5 nM) and varying concentrations of the benzamide test compound.

-

Equilibrium: Incubate for 60 min at 25°C.

-

Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Calculation:

(Cheng-Prusoff equation).

Computational & Structural Insights

The "Internal Cavity" Hypothesis for HDAC Selectivity

Benzamide inhibitors like Entinostat show kinetic selectivity for Class I HDACs.

-

Mechanism: The 2-aminobenzamide ZBG coordinates Zinc but also interacts with a unique 14 Å internal cavity adjacent to the active site.

-

Differentiation: Hydroxamic acids (SAHA) are bulky and flexible, binding promiscuously. The rigid benzamide fits the narrower "foot pocket" of HDAC 1/2/3, but is sterically excluded from HDAC 6 (Class IIb).

Diagram 3: HDAC Inhibition Mechanism

Caption: Bidentate chelation of the catalytic Zinc ion by the 2-aminobenzamide moiety and the steric fit within the Class I HDAC foot pocket.

References

-

Ananthan, S., et al. (2002). "Benzamide Neuroleptics: Structure-Activity Relationships of (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-[(sulfamoyl)amino]benzamides." Journal of Medicinal Chemistry. Link

-

Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation." Journal of Biological Chemistry. Link

-

BenchChem. (2025).[7] "Application Notes and Protocols for the Synthesis of Substituted Benzamides." BenchChem Technical Library. Link

-

Huang, L., et al. (2009). "Structure-activity relationship study of benzamide derivatives as selective histone deacetylase 1 inhibitors." European Journal of Medicinal Chemistry. Link

-

NCI Drug Dictionary. (2024). "Entinostat: Mechanism of Action and Clinical Status." National Cancer Institute. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis, Characterization, and Biological Evaluation of Novel Benzamide Derivatives as HDAC1 Inhibitors

Executive Summary & Scientific Rationale

Benzamide derivatives represent a highly privileged pharmacophore in modern drug discovery, particularly in the development of Class I Histone Deacetylase (HDAC) inhibitors [1]. The basic pharmacophore of an HDAC inhibitor consists of three distinct regions: a zinc-binding group (ZBG) that interacts with the catalytic Zn²⁺ ion, a hydrophobic linker that traverses the enzyme's tunnel, and a surface-recognition cap group that interacts with the rim of the active site [2].

Clinical-stage benzamides, such as Entinostat (MS-275) and Chidamide, utilize an o-aminoanilide motif as the ZBG. Recent structure-activity relationship (SAR) studies have demonstrated that modifying the cap region—such as introducing indole fragments—can significantly enhance HDAC1 selectivity and antiproliferative activity against cancer cell lines like MCF-7 and HCT-116[3]. This application note provides a self-validating, end-to-end protocol for the synthesis, structural characterization, and in vitro evaluation of indole-containing benzamide derivatives.

Synthetic Strategy & Workflow

To construct the amide bond connecting the cap/linker to the ZBG, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).

Mechanistic Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides neighboring-group assistance, accelerating the amidation of sterically hindered or electron-deficient amines (such as o-phenylenediamines) while suppressing racemization [4]. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating its attack on the uronium salt of HATU.

Figure 1: Workflow for the synthesis, purification, and characterization of benzamide derivatives.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system: the order of addition prevents side reactions, and TLC monitoring ensures reaction completion before downstream processing.

-